

Technical Guide: 5-Chloro-8-Hydroxyquinoline Sulfonate Derivatives

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Compound of Interest

Compound Name: *5-Chloro-8-quinoliny 1-piperidinesulfonate*

CAS No.: 825607-47-4

Cat. No.: B486124

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Executive Summary

This guide analyzes the structural class of 5-chloro-8-hydroxyquinoline (Cloxiquine) derivatives modified with sulfonate functionalities. These compounds represent a critical divergence in medicinal chemistry:

- The Core (Cloxiquine): A lipophilic, cell-permeable metal chelator (Zn^{2+} , Cu^{2+}) with antibacterial and antifungal properties.
- The Sulfonate Modifications: Introduction of a sulfonic acid group () or sulfonamide moiety drastically alters physicochemical properties, shifting the molecule from a membrane-permeable ionophore to a water-soluble sequestering agent or a highly specific enzyme inhibitor.

This document covers the synthesis, physicochemical profiling, and biological characterization of two primary subclasses:

- 5-Chloro-8-hydroxyquinoline-7-sulfonic acid: The direct sulfonation product, used as a hydrophilic chelator.

- 8-Hydroxyquinoline-5-sulfonamides: Derivatives where the 5-position is occupied by a sulfonamide, often retaining the 5-chloro-like steric bulk but adding diverse pharmacophores.

Chemical Architecture & Synthesis

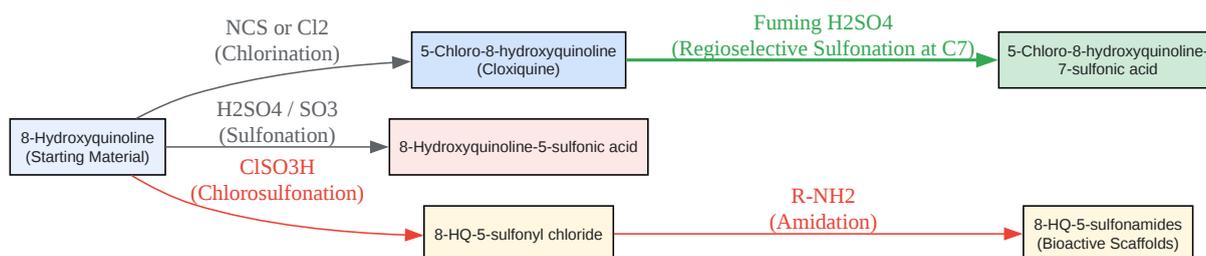
Structural Logic

The biological activity of 8-hydroxyquinoline (8-HQ) relies on the bidentate chelation site formed by the phenolic oxygen and the pyridine nitrogen.

- C-5 Substitution (Chlorine): Blocks metabolic oxidation at the para-position relative to the phenol, increasing metabolic stability and lipophilicity.
- Sulfonation:
 - At C-7: If C-5 is blocked by Chlorine, electrophilic sulfonation occurs at C-7 (ortho to the phenol). This creates 5-chloro-8-hydroxyquinoline-7-sulfonic acid.
 - At C-5: If C-5 is unsubstituted, sulfonation occurs here, yielding 8-hydroxyquinoline-5-sulfonic acid.

Synthetic Pathways

The synthesis of these derivatives follows electrophilic aromatic substitution rules. The pathway below visualizes the divergence between chlorination and sulfonation.



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Figure 1: Divergent synthetic pathways for 5-chloro and sulfonate derivatives of 8-hydroxyquinoline.

Detailed Protocols

Protocol A: Synthesis of 5-Chloro-8-hydroxyquinoline-7-sulfonic acid

Objective: To introduce a water-solubilizing group onto the Cloxiquine scaffold.

- Reagents: 5-Chloro-8-hydroxyquinoline (1.0 eq), Fuming Sulfuric Acid (20%
).
- Procedure:
 - Dissolve 5-chloro-8-hydroxyquinoline in fuming sulfuric acid at 0°C.
 - Allow the mixture to warm to room temperature and stir for 4 hours.
 - Critical Step: Pour the reaction mixture onto crushed ice. The high acidity maintains the zwitterionic form.
 - Precipitate the product by adjusting pH to ~1.0 with concentrated HCl if necessary (or collect the sulfonic acid directly if it precipitates).
 - Recrystallize from water/ethanol.
- Validation:
 - ¹H NMR (DMSO-d₆): Look for the disappearance of the H-7 proton signal and a downfield shift of H-2, H-3, H-4 due to the electron-withdrawing sulfonate.

Protocol B: Synthesis of 8-Hydroxyquinoline-5-sulfonamides

Objective: To create lipophilic bioactive derivatives.

- Step 1 (Chlorosulfonation): Treat 8-hydroxyquinoline with excess chlorosulfonic acid () at 0°C, then heat to 60°C for 2 hours. Quench on ice to isolate 8-hydroxyquinoline-5-sulfonyl chloride.

- Step 2 (Amidation): React the sulfonyl chloride with an amine (e.g., propargylamine, morpholine) in anhydrous acetonitrile with

at RT.

- Yield: Typically 60–80%.

Physicochemical Properties & Chelation

The core mechanism of action for all 8-HQ derivatives is metal chelation. However, the location of this chelation (intracellular vs. extracellular) depends on the sulfonate group.

Solubility Profile

Compound	LogP (Octanol/Water)	Aqueous Solubility	Primary State at pH 7.4
5-Chloro-8-HQ (Cloxiquine)	~2.9	Low (< 1 mg/mL)	Neutral / Lipophilic
8-HQ-5-sulfonic acid	-1.8	High (> 50 mg/mL)	Anionic (Zwitterion)
5-Cl-8-HQ-7-sulfonic acid	-0.5 (Est.)	High	Anionic

Metal Chelation Mechanism

The sulfonate group does not participate directly in metal binding (which occurs at the N-O site) but alters the electron density of the ring, affecting the pKa of the phenol and the stability constant (

) of the complex.

- Effect of 5-Cl: Electron-withdrawing; lowers pKa of phenolic OH (more acidic), increases metal affinity at lower pH.
- Effect of Sulfonate: Highly electron-withdrawing; further lowers pKa. Makes the complex water-soluble, preventing it from crossing the Blood-Brain Barrier (BBB) or bacterial cell membranes passively.

Figure 2: Chelation logic. The N-O "bite" binds the metal. The R-groups (Cl, SO₃H) determine where this complex goes.

Pharmacological Applications

Antimicrobial Activity (Cloxiquine vs. Sulfonates)

- Cloxiquine (Lipophilic): Acts as a metal ionophore. It binds Cu²⁺ or Zn²⁺ in the extracellular space, transports them into the bacteria/fungi, and causes metal toxicity (ROS generation, mismatching in metalloenzymes).
 - Key Indication: Tuberculosis (*M. tuberculosis*), Fungal infections.
- Sulfonated Derivatives (Hydrophilic): Act as chelating sequestrants. They bind metals in the medium, starving the bacteria of essential nutrients (Fe, Zn). They do not enter the cell efficiently.
 - Key Indication: Topical antimicrobials, preservatives, or specific enzyme inhibitors where the target is extracellular or the compound is actively transported.

Neuroprotection & Alzheimer's Research

While Clioquinol (5-Cl-7-I-8-HQ) showed promise in Alzheimer's by redistributing brain metals, it had toxicity issues (SMON).

- 5-Chloro-8-HQ-7-sulfonic acid is generally not suitable for CNS indications because it cannot cross the BBB due to the anionic sulfonate group.
- Strategy: Researchers use mannich bases or sulfonamides (masking the sulfonic acid) to restore lipophilicity for CNS targeting, using the sulfonate only as a metabolic handle or prodrug moiety.

Experimental Validation Protocols

Metal Binding Assay (UV-Vis Shift)

Purpose: Determine the affinity for Zn²⁺ or Cu²⁺.

- Buffer: HEPES (10 mM, pH 7.4).

- Ligand: 5-Chloro-8-hydroxyquinoline-7-sulfonic acid (50 μM).
- Titration: Add

or

in 0.1 eq increments (0 to 2.0 eq).
- Observation:
 - Free Ligand:

~245 nm, ~310 nm.
 - Complex: Bathochromic shift (Red shift) to ~260 nm, ~370 nm.
 - Isosbestic Points: Presence indicates clean 1:1 or 1:2 equilibrium without side reactions.

Minimum Inhibitory Concentration (MIC)

Purpose: Compare ionophore vs. sequestration activity.

- Organism: *S. aureus* (ATCC 29213).
- Media: Mueller-Hinton Broth (cation-adjusted).
- Supplementation: Run parallel plates with and without added Cu^{2+} (10 μM).
 - Interpretation: If MIC decreases (potency increases) with added Copper, the mechanism is ionophoric (typical of Cloxiquine). If MIC increases (potency drops) or stays same, it suggests sequestration (typical of Sulfonates).

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